molecular formula C33H27NO6 B15173100 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

Cat. No.: B15173100
M. Wt: 533.6 g/mol
InChI Key: QMHGGBBMGWDHMP-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 2H-chromen-2-one core substituted at position 3 with a benzyl group, at position 4 with a methyl group, and at position 7 with a complex acetoxy moiety. The acetoxy group is further modified by a [(benzyloxy)carbonyl]amino(phenyl) substituent, which introduces carbamate and phenyl functionalities.

Properties

Molecular Formula

C33H27NO6

Molecular Weight

533.6 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C33H27NO6/c1-22-27-18-17-26(20-29(27)40-31(35)28(22)19-23-11-5-2-6-12-23)39-32(36)30(25-15-9-4-10-16-25)34-33(37)38-21-24-13-7-3-8-14-24/h2-18,20,30H,19,21H2,1H3,(H,34,37)

InChI Key

QMHGGBBMGWDHMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Benzylation and Methylation: The chromen-2-one core is then subjected to benzylation and methylation reactions to introduce the benzyl and methyl groups at the appropriate positions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base.

    Coupling with Phenylacetate: The final step involves the coupling of the intermediate with phenylacetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related coumarin derivatives:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Notes
Target Compound
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
3: Benzyl
4: Methyl
7: Complex acetoxy derivative
Carbamate, phenyl, benzyloxycarbonyl ~550 (estimated) Enhanced steric bulk and lipophilicity due to benzyl and carbamate groups .
Benzyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 3: Benzyl
4: Methyl
7: Acetoxy (benzyl ester)
Acetate ester 416.42 Simpler structure; lacks carbamate functionality, potentially lower stability .
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide 3: Benzyl
4: Methyl
7: Acetamide
Amide ~375 (estimated) Hydrogen-bonding capacity from amide group may increase crystallinity .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3: 4-Chlorophenyl
4: Oxo
2: Trifluoromethyl
7: 4-Methylbenzoate
Chlorophenyl, trifluoromethyl, benzoate ester 458.05 Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity; potential reactivity differences .
Benzyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate 3: 3-Methylphenoxy
4: Oxo
7: Acetoxy (benzyl ester)
Phenoxy, methyl 416.42 Phenoxy substituent may reduce lipophilicity compared to benzyl groups in the target .

Structural and Functional Analysis

  • Substituent Effects: Position 3: The benzyl group in the target compound provides greater lipophilicity compared to phenoxy () or chlorophenyl () substituents. This could influence membrane permeability in biological systems . Position 7: The [(benzyloxy)carbonyl]amino(phenyl)acetate group in the target compound introduces steric hindrance and carbamate functionality, which may enhance stability against hydrolysis compared to simpler esters (e.g., ) or amides () .
  • Synthetic Considerations :

    • The synthesis of the target compound likely requires protection/deprotection strategies for the carbamate group, similar to methods described in (e.g., use of N-methylmorpholine and DMF for solubility) .

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